molecular formula C15H12N2O5 B434964 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate CAS No. 351896-55-4

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate

Cat. No. B434964
CAS RN: 351896-55-4
M. Wt: 300.27g/mol
InChI Key: HZQBEZHTQOYYLA-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate” is a complex organic molecule. It contains a nitrophenyl group, an oxoethyl group, and an aminobenzoate group. These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution. The oxoethyl group could potentially undergo oxidation or reduction reactions. The aminobenzoate group could participate in reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Convenient Synthesis Approaches : Research has developed convenient synthesis methods for compounds related to 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate. For example, a study outlined a simple, efficient one-pot synthesis of 3-aminobenzo[b]thiophenes, which are structurally related to the compound , demonstrating the chemical versatility and potential for creating derivatives (Androsov et al., 2010).
  • Characterization and Molecular Structure : The molecular structure, hyperpolarizability, and electronic properties of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a similar structure, were thoroughly investigated using spectroscopy and crystallography. This research provides insights into the electronic characteristics and stability of such molecules, which could be relevant for understanding the properties of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (Kumar et al., 2014).

Potential Applications

  • Materials Science and Sensitization : Studies on compounds with nitrobenzoate groups have explored their potential in materials science, such as the sensitization of Eu(III) and Tb(III) luminescence. These findings could suggest applications of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate in the development of luminescent materials and optical devices (Viswanathan & Bettencourt-Dias, 2006).
  • Antibacterial Research : The antibacterial potential of structurally related compounds has been evaluated, suggesting that derivatives of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate could have applications in the development of new antibacterial agents. This aligns with the research on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, emphasizing the significance of nitrophenyl groups in antibacterial activity (Aziz‐ur‐Rehman et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The nitro group, for instance, is often used in drugs that act as enzyme inhibitors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Compounds with nitro groups can be potentially explosive and should be handled with care. Additionally, many organic compounds can be harmful or toxic if ingested or inhaled .

Future Directions

The future research directions for this compound could involve exploring its potential uses. For example, it could be studied for its potential as a pharmaceutical compound, or its chemical properties could be further investigated to develop new synthetic methods .

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBEZHTQOYYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate

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